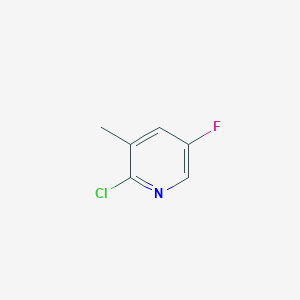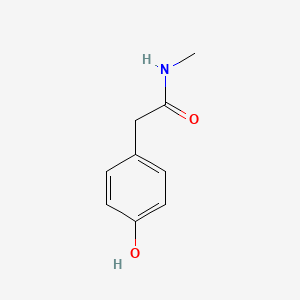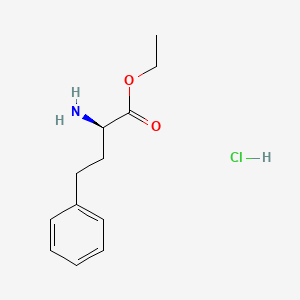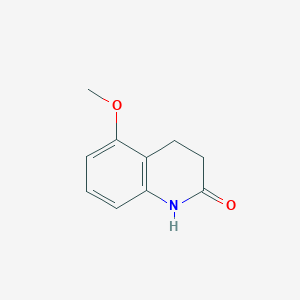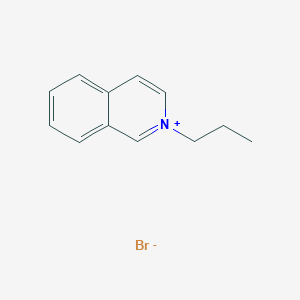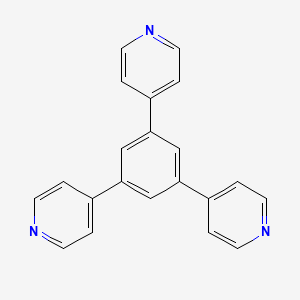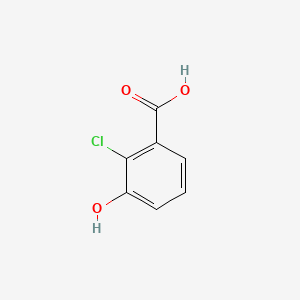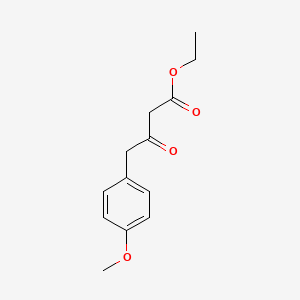
乙酸4-(4-甲氧基苯基)-3-氧代丁酸酯
描述
科学研究应用
-
- Application : This compound is used in the preparation of semiconductors, nanosheets, and nanocrystals. It’s also used as a reagent for various chemical organic reactions, such as in the synthesis of quinolines . Additionally, it’s used as a fragrance and flavorant .
- Method of Application : The specific method of application would depend on the reaction or process being performed. For example, in the photocatalytic oxidation of 4-methoxybenzyl alcohol to p-anisaldehyde, the compound would be dissolved in a suitable solvent and exposed to a photocatalyst under UV light .
-
1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
- Application : This compound is used in the synthesis of 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4 .
- Method of Application : The synthesis involves the reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours in the presence of concentrated hydrochloric acid .
- Results or Outcomes : The outcome of this reaction is the formation of 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4 .
-
- Application : Triazole-Pyrimidine hybrids have been studied for their potential neuroprotective and anti-neuroinflammatory properties . They are considered for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
- Method of Application : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. Their neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results or Outcomes : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .
-
Ethyl (4-methoxyphenyl)acetate
- Application : This compound is used as a reagent for various chemical organic reactions .
- Method of Application : The specific method of application would depend on the reaction being performed .
- Results or Outcomes : The outcomes of these reactions can vary widely, from the creation of new materials with unique properties to the synthesis of complex organic molecules .
-
- Application : This compound is used in the preparation of semiconductors, nanosheets, and nanocrystals. It’s also used as a reagent for various chemical organic reactions, such as in the synthesis of quinolines . Additionally, it’s used as a fragrance and flavorant .
- Method of Application : The specific method of application would depend on the reaction or process being performed .
- Results or Outcomes : The outcomes of these applications can vary widely, from the creation of new materials with unique properties to the synthesis of complex organic molecules .
-
- Application : Triazole-Pyrimidine hybrids have been studied for their potential neuroprotective and anti-neuroinflammatory properties . They are considered for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
- Method of Application : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. Their neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results or Outcomes : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. Among the 14 synthesized compounds, ZA3-ZA5, ZB2-ZB6, and intermediate S5 showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. From 14 compounds, six ( ZA2 to ZA6 and intermediate S5) exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
-
Ethyl (4-methoxyphenyl)acetate
- Application : This compound is used as a reagent for various chemical organic reactions .
- Method of Application : The specific method of application would depend on the reaction being performed .
- Results or Outcomes : The outcomes of these reactions can vary widely, from the creation of new materials with unique properties to the synthesis of complex organic molecules .
-
- Application : This compound is used in the preparation of semiconductors, nanosheets, and nanocrystals. It’s also used as a reagent for various chemical organic reactions, such as in the synthesis of quinolines . Additionally, it’s used as a fragrance and flavorant .
- Method of Application : The specific method of application would depend on the reaction or process being performed .
- Results or Outcomes : The outcomes of these applications can vary widely, from the creation of new materials with unique properties to the synthesis of complex organic molecules .
属性
IUPAC Name |
ethyl 4-(4-methoxyphenyl)-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-3-17-13(15)9-11(14)8-10-4-6-12(16-2)7-5-10/h4-7H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEJIZHZTDVNRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40566099 | |
| Record name | Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40566099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate | |
CAS RN |
32711-91-4 | |
| Record name | Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40566099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


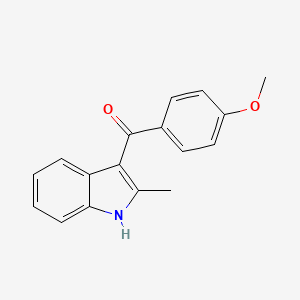
![4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde](/img/structure/B1590707.png)
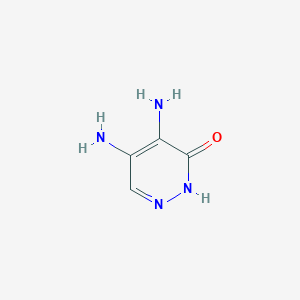
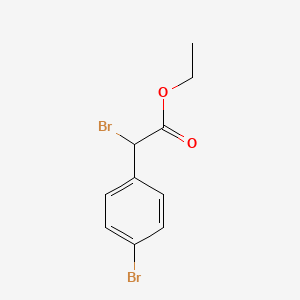
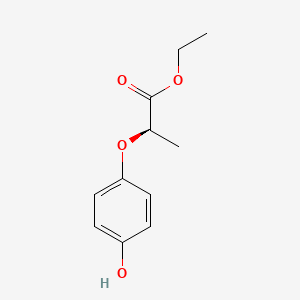
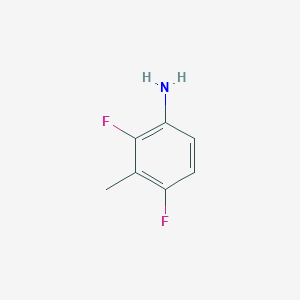
![6-Chloroimidazo[1,2-a]pyrazine](/img/structure/B1590719.png)
